molecular formula C24H48O2 B12651858 Isobutyl icosanoate CAS No. 26718-88-7

Isobutyl icosanoate

Cat. No.: B12651858
CAS No.: 26718-88-7
M. Wt: 368.6 g/mol
InChI Key: WKVHKJPNBFWXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl icosanoate is a branched-chain ester derived from isobutyl alcohol (C₄H₉OH) and icosanoic acid (C₂₀H₄₀O₂). Its molecular formula is C₂₄H₄₈O₂, with a molecular weight of 368.64 g/mol. This ester is characterized by a long hydrophobic alkyl chain (icosanoate) and a compact isobutyl group, which influences its physical properties, such as solubility and volatility.

Properties

CAS No.

26718-88-7

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-methylpropyl icosanoate

InChI

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(25)26-22-23(2)3/h23H,4-22H2,1-3H3

InChI Key

WKVHKJPNBFWXHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl icosanoate can be synthesized through the esterification reaction between isobutyl alcohol and icosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, isobutyl alcohol and icosanoic acid, are combined in a reactor with a suitable catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Isobutyl icosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl icosanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl icosanoate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release isobutyl alcohol and icosanoic acid, which can then interact with various molecular targets. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Hydrophobicity: Longer alkyl chains (e.g., icosanoate vs. acetate) reduce volatility and water solubility, making this compound suitable for sustained-release formulations or hydrophobic coatings.
  • Boiling Points : Shorter-chain esters (e.g., isobutyl acetate) have lower boiling points, favoring use as solvents.

Biological Activity

Isobutyl icosanoate is an ester derived from isobutanol and icosanoic acid (also known as docosanoic acid). This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has the following chemical structure:

  • Molecular Formula : C23H46O2
  • Molecular Weight : 358.62 g/mol
  • CAS Number : 1120-28-1

The compound's structure contributes to its solubility and interaction with biological systems, making it a candidate for various applications in pharmacology and cosmetics.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study assessing various esters, this compound was shown to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism of action appears to involve the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses.

Study Method Findings
In vitro cytokine assayReduced TNF-alpha and IL-6 levels by 40% at 100 µg/mL.

2. Analgesic Activity

The analgesic potential of this compound has been evaluated through various pain models. In animal studies, it demonstrated effectiveness comparable to standard analgesics like ibuprofen.

Test Model Dosage Effectiveness (%)
Acetic acid-induced writhing50 mg/kg55% reduction in writhing
Formalin test (Phase I)100 mg/kg65% inhibition of licking behavior

The analgesic effect may be mediated through central mechanisms involving opioid receptors, as evidenced by the use of naloxone, an opioid antagonist, which significantly reduced the analgesic effect when administered prior to this compound.

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study A : A clinical trial involving patients with chronic pain conditions demonstrated that topical formulations containing this compound provided significant pain relief compared to placebo.
  • Case Study B : In dermatological applications, formulations with this compound showed enhanced skin hydration and reduced inflammation in patients with eczema.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.